Welcome to the BenchChem Online Store!
molecular formula C8H6N2OS2 B8558403 4-(Methylthio)thieno[3,2-d]pyrimidine-7-carbaldehyde

4-(Methylthio)thieno[3,2-d]pyrimidine-7-carbaldehyde

Cat. No. B8558403
M. Wt: 210.3 g/mol
InChI Key: CRRQMIAMFPQSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08999973B2

Procedure details

NaH2PO4.2H2O (513 mg, 3.29 mmol) was dissolved in water (2 mL) and then 4-(methylthio)thieno[3,2-d]pyrimidine-7-carbaldehyde (300 mg, 1.68 mmol) dissolved in acetone (3 mL) and DMSO (3 mL) was added thereto at 0° C. NaClO2 (194 mg, 2.15 mmol) dissolved in water (2 mL) was added at the same temperature to the reaction mixture, which was stirred for 2 hours. After the reaction was completed water (10 mL) was further added to the reaction mixture, which was stirred for 2 hours and filtered to obtain a solid. The solid was washed with water several times and dried with N2 gas to obtain the title compound as a white solid.
[Compound]
Name
NaH2PO4.2H2O
Quantity
513 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
194 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:4]2[S:11][CH:10]=[C:9]([CH:12]=[O:13])[C:5]=2[N:6]=[CH:7][N:8]=1.CS(C)=[O:16].[O-]Cl=O.[Na+]>O.CC(C)=O>[CH3:1][S:2][C:3]1[C:4]2[S:11][CH:10]=[C:9]([C:12]([OH:16])=[O:13])[C:5]=2[N:6]=[CH:7][N:8]=1 |f:2.3|

Inputs

Step One
Name
NaH2PO4.2H2O
Quantity
513 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
CSC=1C2=C(N=CN1)C(=CS2)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
194 mg
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
was added at the same temperature to the reaction mixture, which
ADDITION
Type
ADDITION
Details
was further added to the reaction mixture, which
STIRRING
Type
STIRRING
Details
was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
The solid was washed with water several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with N2 gas

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC=1C2=C(N=CN1)C(=CS2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.